Methyl 1-(2,4-dinitrophenyl)pyrrolidine-2-carboxylate

Description

Structural Elucidation of Methyl 1-(2,4-Dinitrophenyl)pyrrolidine-2-carboxylate

IUPAC Nomenclature and Systematic Identification

The compound is systematically named methyl 1-(2,4-dinitrophenyl)pyrrolidine-2-carboxylate . Key identifiers include:

- CAS Registry Number : 10420-70-9.

- PubChem CID : 4611329.

- Synonyms : Methyl 1-(2,4-dinitrophenyl)prolinate, ALBB-023261.

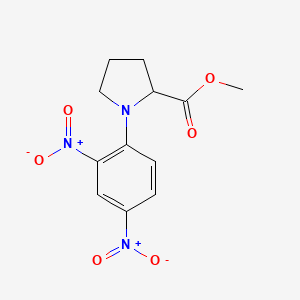

Its structure consists of a pyrrolidine ring substituted at the 1-position with a 2,4-dinitrophenyl group and a methyl ester at the 2-position. The pyrrolidine ring adopts a saturated five-membered nitrogen-containing structure, while the 2,4-dinitrophenyl moiety contributes electron-withdrawing nitro groups.

Molecular Formula and Weight Analysis

The molecular formula is C₁₂H₁₃N₃O₆ , derived from:

| Component | Formula | Contribution |

|---|---|---|

| Pyrrolidine ring | C₄H₈N | 4 carbons, 8 hydrogens, 1 nitrogen |

| 2,4-Dinitrophenyl group | C₆H₃N₂O₄ | 6 carbons, 3 hydrogens, 2 nitrogens, 4 oxygens |

| Methyl ester | CH₃O | 1 carbon, 3 hydrogens, 1 oxygen |

The molecular weight is 295.25 g/mol , calculated as:

$$ 12 \times 12.01 + 13 \times 1.008 + 3 \times 14.01 + 6 \times 16.00 = 295.25 \, \text{g/mol} $$

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

While direct NMR data for the compound is unavailable in the provided sources, its structure can be inferred from analogous proline derivatives. Key signals would include:

- Pyrrolidine ring protons : Multiplets in the range of δ 1.5–3.5 ppm, corresponding to the CH₂ groups in the saturated ring.

- Methyl ester : A singlet at δ 3.8–4.0 ppm for the methoxy group.

- Aromatic protons : Aromatic signals for the 2,4-dinitrophenyl group, with downfield shifts due to electron-withdrawing nitro substituents.

Infrared (IR) Spectroscopy

The IR spectrum would feature:

| Functional Group | Absorption Region (cm⁻¹) |

|---|---|

| Ester carbonyl (C=O) | ~1700–1750 |

| Aromatic C–H (nitro-substituted) | ~1500–1600 |

| Nitro (NO₂) stretching | ~1520–1370 (asymmetric), ~1350–1250 (symmetric) |

These peaks align with the nitrophenyl group and ester functionality.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The compound likely exhibits strong absorption in the UV region due to the conjugated π-system of the dinitrophenyl group. Solvatochromic effects, observed in structurally related azo dyes, suggest bathochromic shifts in polar solvents. For example:

| Solvent | λₘₐₓ (nm) |

|---|---|

| Triethylamine | ~442 |

| Dim |

Properties

IUPAC Name |

methyl 1-(2,4-dinitrophenyl)pyrrolidine-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O6/c1-21-12(16)10-3-2-6-13(10)9-5-4-8(14(17)18)7-11(9)15(19)20/h4-5,7,10H,2-3,6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLQCEFKHJIDSBB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCCN1C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 1-(2,4-dinitrophenyl)pyrrolidine-2-carboxylate is a compound of interest due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

Methyl 1-(2,4-dinitrophenyl)pyrrolidine-2-carboxylate has the following chemical structure:

- Molecular Formula : C12H14N4O4

- Molecular Weight : 278.26 g/mol

- CAS Number : [insert CAS number if available]

The presence of the dinitrophenyl group is significant as it often contributes to the compound's reactivity and biological interactions.

Antioxidant Activity

Research indicates that compounds with dinitrophenyl substituents can exhibit antioxidant properties. These compounds may scavenge free radicals and inhibit lipid peroxidation, which is crucial in preventing oxidative stress-related diseases .

Anti-inflammatory Effects

The anti-inflammatory properties of similar pyrrolidine derivatives have been documented. These compounds may inhibit the synthesis of pro-inflammatory cytokines and enzymes such as COX-2, leading to reduced inflammation .

Antidiabetic Activity

Recent studies have shown that derivatives of pyrrolidine can possess antihyperglycemic effects. For instance, compounds structurally related to methyl 1-(2,4-dinitrophenyl)pyrrolidine-2-carboxylate have demonstrated significant reductions in blood glucose levels in diabetic models .

Neuroprotective Effects

The neuroprotective potential of this compound is under investigation. D-amino acids associated with pyrrolidine derivatives have been noted for their role in protecting neurons from oxidative stress and promoting neuronal health .

In Vitro Studies

Several in vitro studies have assessed the biological activity of methyl 1-(2,4-dinitrophenyl)pyrrolidine-2-carboxylate. For example:

- Cell Line Studies : The compound was tested on various cancer cell lines, showing inhibition of cell proliferation at certain concentrations.

- Mechanistic Studies : Investigations into the pathways affected by this compound revealed modulation of apoptotic markers, suggesting a potential role in cancer therapy .

In Vivo Studies

In vivo studies have further elucidated its pharmacological effects:

- Diabetic Models : Administration of the compound in diabetic rats resulted in a significant decrease in fasting blood glucose levels compared to control groups.

- Neuroprotective Models : Animal models subjected to neurotoxic agents showed improved outcomes when treated with the compound, indicating its protective effects on neuronal cells .

Data Table: Summary of Biological Activities

Scientific Research Applications

Medicinal Chemistry

Antiviral Activity

Methyl 1-(2,4-dinitrophenyl)pyrrolidine-2-carboxylate has been investigated for its potential as an antiviral agent. Research indicates that compounds with similar structures can inhibit viral proteases, which are crucial for viral replication. For instance, studies on related compounds have shown promising results against coronaviruses and other viral pathogens by targeting their main proteases .

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity. Pyrrolidine derivatives have been noted for their effectiveness against various bacterial strains. A study on pyrrole derivatives demonstrated significant antibacterial and antifungal activities, indicating that methyl 1-(2,4-dinitrophenyl)pyrrolidine-2-carboxylate may possess similar properties .

Analytical Chemistry

Chiral Derivatization Reagent

Methyl 1-(2,4-dinitrophenyl)pyrrolidine-2-carboxylate can be utilized as a chiral derivatization reagent for the enantioseparation of chiral amines. This application is vital in pharmaceutical analysis where the chirality of compounds affects their biological activity. The compound facilitates the formation of diastereomers that can be separated through chromatographic techniques, enhancing the detection of chiral substances in complex mixtures .

Material Science

Synthesis of Functional Materials

The compound can be employed in the synthesis of advanced materials due to its ability to form stable complexes with various metal ions. Such interactions can lead to the development of novel catalysts or sensors. The dinitrophenyl group enhances the electron-withdrawing capacity, making it suitable for applications in electronic materials where charge transfer properties are essential .

Case Study 1: Antiviral Efficacy

In a study exploring the antiviral efficacy of pyrrolidine derivatives, methyl 1-(2,4-dinitrophenyl)pyrrolidine-2-carboxylate was tested against SARS-CoV-2 protease. Results indicated that modifications to the pyrrolidine structure could enhance potency and selectivity against viral targets .

Case Study 2: Antimicrobial Screening

A series of pyrrole derivatives were synthesized and screened for antimicrobial activity, showing that those with similar structural motifs to methyl 1-(2,4-dinitrophenyl)pyrrolidine-2-carboxylate exhibited significant zones of inhibition against both Gram-positive and Gram-negative bacteria .

Table 1: Antiviral Activity of Pyrrolidine Derivatives

| Compound | IC50 (µM) | Target |

|---|---|---|

| Methyl 1-(2,4-Dinitrophenyl)pyrrolidine-2-carboxylate | TBD | SARS-CoV-2 Main Protease |

| Related Compound A | TBD | Influenza Virus |

| Related Compound B | TBD | HIV Protease |

Table 2: Antimicrobial Activity Screening Results

| Compound | Zone of Inhibition (mm) | Bacterial Strain |

|---|---|---|

| Methyl 1-(2,4-Dinitrophenyl)pyrrolidine-2-carboxylate | TBD | E. coli |

| Pyrrole Derivative C | TBD | S. aureus |

| Pyrrole Derivative D | TBD | Pseudomonas aeruginosa |

Chemical Reactions Analysis

Ester Hydrolysis and Functional Group Interconversion

The methyl ester group undergoes hydrolysis under basic or acidic conditions to yield carboxylic acid derivatives. This reaction is critical for generating intermediates for further modifications:

Reaction Conditions and Outcomes

The carboxylic acid derivative serves as a precursor for amidation or peptide coupling, as demonstrated in pharmacological studies targeting Mycobacterium tuberculosis .

Nucleophilic Aromatic Substitution (SₙAr)

The 2,4-dinitrophenyl group is highly electrophilic, enabling substitution at the para and ortho nitro positions. Reactivity trends follow typical SₙAr mechanisms:

Key Substitution Reactions

The para nitro group is more reactive due to lower steric hindrance and better resonance stabilization of the Meisenheimer complex .

Reduction Reactions

Selective reduction of nitro groups or the pyrrolidine ring has been explored for pharmacological applications:

Reduction Pathways

Catalytic hydrogenation preserves stereochemistry at the pyrrolidine ring but may racemize chiral centers if harsh conditions are used .

Oxidation and Stability Studies

The pyrrolidine ring undergoes oxidation under strong conditions, while the dinitrophenyl group remains intact:

Oxidation products are pivotal in synthesizing analogs for structure-activity relationship (SAR) studies .

Comparison with Similar Compounds

Pyrrolidine-2-Carboxylate Derivatives with Sulfonyl and Amide Substituents

Compounds such as (2R)-1-(4-{4-[(2S)-2-aminopropionamido]phenyl}benzenesulfonyl)pyrrolidine-2-carboxylate methyl ester (7c) and (2S)-methyl 1-{4-[4-(2-aminoacetamido)phenyl]benzenesulfonyl}pyrrolidine-2-carboxylate (13a) share the pyrrolidine-2-carboxylate backbone but differ in substituents. Key comparisons include:

*Estimated based on molecular formula (C₁₂H₁₃N₃O₆).

†Calculated from molecular formulas in and .

Key Observations :

- Biological Activity : Analogs like 7c and 13a were designed as histone deacetylase 6 (HDAC6) inhibitors , suggesting the target compound could be explored for similar bioactivity.

- Synthetic Yields: Derivatives with sulfonyl and aminoamide groups exhibit moderate yields (43–65%), indicating possible synthetic challenges for bulky substituents like DNP.

Coordination Complexes with 2,4-Dinitrophenyl Ligands

The Fe(II) complex of 2-((2-(2,4-dinitrophenyl)hydrazinylidene)methyl)phenol () and Cr(III) complexes () demonstrate the DNP group’s role in metal coordination:

Key Observations :

- The DNP group’s nitro moieties likely participate in π-backbonding with metal centers, stabilizing octahedral geometries in complexes .

- Unlike the free ligand (target compound), metal complexes exhibit distinct electronic and magnetic properties, expanding their applications in catalysis or materials science.

Substituent Effects on Physicochemical Properties

- Melting Points : DNP-containing compounds (e.g., Fe(II) complex: 146–148°C ) generally exhibit lower melting points compared to sulfonyl analogs (e.g., 13a: 163–165°C ), possibly due to reduced crystallinity from bulky DNP groups.

Q & A

Q. What are the common synthetic routes for Methyl 1-(2,4-dinitrophenyl)pyrrolidine-2-carboxylate, and what key reagents are involved?

The synthesis typically involves multi-step organic reactions, including:

- Nitroaromatic coupling : Reacting pyrrolidine derivatives with 2,4-dinitrophenyl groups via nucleophilic substitution or condensation. For example, describes analogous reactions using 2,3-difluorobenzaldehyde and methyl esters under controlled conditions .

- Esterification : Introducing the methyl ester group via coupling agents like DCC (dicyclohexylcarbodiimide) in solvents such as DMF or DMSO, as detailed in and .

- Critical reagents : 2,4-dinitrophenyl halides, pyrrolidine precursors, and acid/base catalysts for stabilization (e.g., HCl for intermediates) .

Q. Which spectroscopic and analytical methods are most effective for characterizing this compound, and what data are indicative of its structure?

Key techniques include:

- IR Spectroscopy : Identifies coordination sites (e.g., C=O stretching of the ester at ~1700 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹ and ~1350 cm⁻¹) .

- ¹H/¹³C NMR : Confirms stereochemistry and substituent positions. For example, methyl ester protons appear as singlets near δ 3.6–3.8 ppm .

- Mass Spectrometry (ESI-MS) : Validates molecular weight (e.g., MH+ peaks matching theoretical mass) .

- Elemental Analysis (CHN) : Ensures stoichiometric purity, with deviations >0.3% indicating impurities .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield and purity of this compound during synthesis?

- Temperature Control : Lower temperatures (0–5°C) minimize side reactions during nitroaromatic coupling, while reflux (80–100°C) accelerates esterification .

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates for nucleophilic substitutions, while dichloromethane reduces hydrolysis risks .

- Catalyst Screening : Acidic conditions (e.g., HCl) stabilize intermediates, whereas bases (e.g., NaOH) may deprotonate reactive sites, requiring pH monitoring .

- Purification Strategies : Gradient column chromatography (silica gel, hexane/EtOAc) resolves stereoisomers, while recrystallization improves crystalline purity .

Q. What computational methods are suitable for predicting the electronic properties or reactivity of this compound, and how do they correlate with experimental data?

- Density Functional Theory (DFT) : Calculates HOMO-LUMO gaps to predict electrophilic/nucleophilic sites. highlights its use in correlating kinetic-energy density with experimental stability .

- Molecular Docking/QSAR : Models interactions with biological targets (e.g., enzymes) by analyzing steric and electronic complementarity. demonstrates this for pyridine analogs .

- Vibrational Analysis : IR frequencies from DFT simulations (e.g., B3LYP/6-31G*) align with experimental spectra to validate coordination geometry .

Q. How do structural modifications at specific positions on the pyrrolidine ring affect the compound's bioactivity or physicochemical properties?

- Substituent Effects : Adding electron-withdrawing groups (e.g., -NO₂) at the 2,4-dinitrophenyl moiety enhances electrophilicity, improving binding to nucleophilic targets .

- Steric Modulation : Bulky groups at the pyrrolidine nitrogen (e.g., Boc protection) reduce metabolic degradation, as seen in .

- Chirality Impact : Enantiomeric purity (e.g., (2S,4R) vs. (2R,4S)) influences biological activity; X-ray crystallography () and chiral HPLC are critical for validation .

Q. What are the challenges in resolving stereochemical ambiguities during synthesis, and how can they be addressed?

- Chiral Auxiliaries : Use (S)- or (R)-proline derivatives to enforce desired configurations .

- X-ray Crystallography : Provides unambiguous stereochemical assignment, as demonstrated for a related pyrrolidine-carboxylate in .

- Circular Dichroism (CD) : Correlates optical activity with absolute configuration, especially for enantiomers lacking crystalline forms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.